N,N-Dimethylhydroxylamine hydrochloride

説明

Contextualizing N,N-Dimethylhydroxylamine Hydrochloride within Organic Synthesis

At the heart of this compound's significance in organic synthesis is its pivotal role in the formation of Weinreb amides. researchgate.netnih.govchemicalbook.com The Weinreb amide synthesis, first reported in 1981, revolutionized the preparation of ketones and aldehydes by providing a mild and selective method that avoids the common problem of over-addition of organometallic reagents. researchgate.netnih.gov In this reaction, a carboxylic acid or its derivative is coupled with this compound in the presence of a suitable coupling agent to form an N-methoxy-N-methylamide, commonly known as a Weinreb amide. researchgate.netnih.gov

The stability of the resulting Weinreb amide is key to its utility. It readily reacts with organometallic reagents, such as Grignard reagents or organolithiums, to form a stable tetrahedral intermediate. This intermediate does not collapse to the desired ketone or aldehyde until acidic workup, thus preventing a second nucleophilic addition that would lead to the formation of an alcohol. researchgate.net This controlled reactivity has made the Weinreb amide synthesis a go-to method for the preparation of a wide array of carbonyl compounds.

Beyond the celebrated Weinreb ketone synthesis, this compound finds applications in the synthesis of other important organic molecules. It has been utilized in the preparation of oximes, hydroxamic acids, and as a component in the synthesis of various heterocyclic compounds. sigmaaldrich.com Its utility also extends to polymer chemistry, where it has been employed as a polymer-chain terminator. nih.gov

The following table provides a summary of key physicochemical properties of this compound:

| Property | Value |

| Chemical Formula | C₂H₈ClNO |

| Molecular Weight | 97.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 107-109 °C |

| Solubility | Soluble in water, methanol, and ethanol |

| pKa | Not readily available |

Evolution of Research Perspectives on this compound Applications

The research landscape surrounding this compound has evolved significantly since its initial popularization through the Weinreb amide synthesis. While its role in the preparation of ketones and aldehydes remains a cornerstone of its application, chemists have continuously explored and expanded its synthetic utility.

Initially, the focus was predominantly on the reliability and high yields achievable in the synthesis of relatively simple ketones. However, the robustness of the Weinreb amide functionality soon led to its incorporation into the synthesis of more complex and biologically active molecules. Researchers began to appreciate that the mild conditions required for both the formation and reaction of Weinreb amides were compatible with a wide range of sensitive functional groups, making it an ideal tool for multi-step natural product synthesis.

In recent years, the application of this compound has expanded into solid-phase synthesis, a critical technology in combinatorial chemistry and drug discovery. The ability to attach Weinreb amide linkers to solid supports has enabled the efficient synthesis of libraries of compounds for biological screening.

Furthermore, the versatility of the hydroxylamine (B1172632) moiety itself has led to new research directions. For instance, N,N-Dimethylhydroxylamine has been investigated as an organocatalyst in certain reactions, showcasing a departure from its traditional role as a stoichiometric reagent. sigmaaldrich.com The exploration of its use in the synthesis of N-hydroxy peptides and other peptidomimetics is another area of growing interest, with potential applications in medicinal chemistry. rsc.orgnih.govnih.gov

The following interactive data table showcases a selection of research findings on the application of this compound in the synthesis of various organic compounds, highlighting the diverse substrates and high yields often achieved.

| Substrate | Reagent(s) | Product | Yield (%) |

| 4-Pentenoic acid | 1. Oxalyl chloride, DMF2. N,O-Dimethylhydroxylamine hydrochloride, Pyridine | N-Methoxy-N-methylpent-4-enamide | High |

| Nα-protected amino acid | 1. CDI2. N,O-Dimethylhydroxylamine hydrochloride, NMM | Nα-protected amino acyl Weinreb amide | Good |

| 3,4-Dimethoxybenzoic acid | N,O-Dimethylhydroxylamine hydrochloride, HATU, TEA | N,3,4-Trimethoxy-N-methylbenzamide | Not specified |

| Benzaldehyde | N,N-Dimethylformamide, Co/Al hydrotalcite-derived catalyst | N,N-Dimethylbenzamide | High |

This evolution in research perspectives demonstrates the enduring importance of this compound as a versatile and enabling tool in organic synthesis, with its full potential still being actively explored.

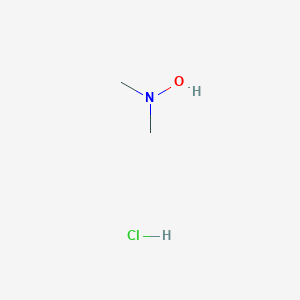

Structure

3D Structure of Parent

特性

IUPAC Name |

N,N-dimethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWVAHCWJLGKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5725-96-2 (Parent) | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30168107 | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.2 [mmHg] | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16645-06-0 | |

| Record name | Methanamine, N-hydroxy-N-methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16645-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16645-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N,N-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for N,n Dimethylhydroxylamine Hydrochloride

Established Laboratory-Scale Synthesis Protocols

A variety of methods for the synthesis of N,N-Dimethylhydroxylamine hydrochloride have been developed and are suitable for laboratory-scale preparation. These protocols often prioritize high yields and purity, employing well-established organic reactions.

Reductive Alkylation Pathways for this compound

Reductive alkylation, particularly the Eschweiler-Clarke reaction, provides a direct route to N,N-dimethylated amines and can be adapted for the synthesis of N,N-Dimethylhydroxylamine. wikipedia.orgnrochemistry.comorganic-chemistry.org This one-pot reaction typically involves the treatment of a primary or secondary amine with excess formaldehyde (B43269) and a reducing agent, commonly formic acid. wikipedia.orgjk-sci.com The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by the hydride donor (formic acid). nrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it prevents the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion. wikipedia.orgyoutube.com

The mechanism for the dimethylation of hydroxylamine (B1172632) via this pathway involves the following steps:

Formation of an aminoalcohol intermediate from the reaction of hydroxylamine with formaldehyde. nrochemistry.comyoutube.com

Dehydration of the aminoalcohol to yield an iminium ion. nrochemistry.comyoutube.com

Hydride transfer from formic acid to the iminium ion, producing the monomethylated hydroxylamine. nrochemistry.comyoutube.com

Repetition of this process to yield the dimethylated product. nrochemistry.comyoutube.com

While the classic Eschweiler-Clarke reaction utilizes formic acid, modified procedures may employ other reducing agents such as sodium borohydride (B1222165) or sodium cyanoborohydride. jk-sci.com

Acetate-Mediated Syntheses Involving Hydroxylammonium Salts

A widely employed and scalable method for the synthesis of this compound involves the reaction of a hydroxylammonium salt with an acetate (B1210297), followed by methylation. chemicalbook.comgoogle.comgoogle.com This approach offers mild reaction conditions and is suitable for industrial production due to its safety and environmental friendliness. google.comgoogle.com

A typical procedure involves the following steps:

Hydroxylammonium salt (e.g., hydroxylamine hydrochloride or sulfate) is reacted with an acetate, such as methyl acetate or ethyl acetate, in a reaction vessel at room temperature. google.comgoogle.com

The temperature is raised to 20-50 °C, and an alkali (e.g., sodium hydroxide (B78521) or potassium carbonate) is added, followed by a period of stirring and reaction. google.comgoogle.com

A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is then introduced at a controlled temperature of 30-50 °C. google.comgoogle.com

After the methylation is complete, an acid is added, and the mixture is heated to 50-100 °C to facilitate hydrolysis. google.comgoogle.com

The resulting hydrolysate is neutralized with an alkali, and the product is isolated by distillation. The distillate is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently concentrated, cooled, filtered, and dried. google.comgoogle.com

This method has been shown to produce this compound with high yield and purity. google.com

| Reagent/Condition | Description |

| Hydroxylammonium Salt | Hydroxylamine hydrochloride or hydroxylamine sulfate |

| Acetate | Methyl acetate or ethyl acetate |

| Alkali | Sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate |

| Methylating Agent | Dimethyl sulfate, methyl iodide, or methyl bromide |

| Temperature | 20-50 °C for initial reaction; 30-50 °C for methylation; 50-100 °C for hydrolysis |

| Yield | Reported yields are often high, with good product quality. |

Alternative Preparative Routes to this compound

Several other synthetic strategies for this compound have been reported. One notable method involves the pyrolysis of N,N-dimethylcyclohexylmethylamine N-oxide. orgsyn.org In this procedure, the amine oxide is heated under reduced pressure, leading to the formation of methylenecyclohexane (B74748) and N,N-dimethylhydroxylamine. orgsyn.org The latter is then collected and can be converted to its hydrochloride salt. This method can yield crude this compound in high yields of 90-96%. orgsyn.org

Another approach involves the reaction of methylmagnesium iodide with ethyl nitrate. orgsyn.org Additionally, syntheses starting from ethyl chloroformate and hydroxylamine have been described. wikipedia.org In this multi-step process, hydroxylamine is first reacted with ethyl chloroformate, followed by methylation with dimethyl sulfate. The resulting N,O-dimethylated intermediate is then hydrolyzed with acid to yield N,N-Dimethylhydroxylamine. wikipedia.org

Industrial Production Advancements and Scalability

The industrial production of this compound has focused on developing safe, environmentally friendly, and cost-effective processes that deliver high yields and purity.

Development of Environmentally Conscious Synthesis Methods

Efforts to develop "greener" synthetic routes for this compound have centered on reducing the use of hazardous reagents and minimizing waste. The acetate-mediated synthesis is considered more environmentally friendly as it avoids the use of highly toxic materials. google.comgoogle.com One-pot syntheses are also favored in industrial settings as they reduce the number of unit operations and minimize solvent usage and waste generation.

Research into green chemistry approaches for related compounds, such as the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride on silica-gel under solvent-free conditions, highlights the potential for developing more sustainable methods for hydroxylamine derivatives. ajgreenchem.com

Process Optimization for Enhanced Yield and Purity of this compound

Process optimization is crucial for the large-scale production of this compound to ensure high yield and purity while maintaining economic viability. Key areas of optimization include reaction conditions, reagent stoichiometry, and purification methods.

In the acetate-mediated synthesis, careful control of temperature and pH during the reaction and methylation steps is critical for maximizing yield. google.comgoogle.com The choice of methylating agent and base also plays a significant role in the efficiency of the reaction.

Purification of this compound on an industrial scale often involves recrystallization or distillation. chembk.com A common impurity in the synthesis is methoxyamine hydrochloride, which can be difficult to remove due to its similar physical properties. chembk.com A patented method for purification involves dissolving the crude product in water, neutralizing it with a base, and then adding acetone (B3395972) or butanone to react with the methoxyamine impurity. google.com The resulting ketoxime ether can then be separated, and the N,N-Dimethylhydroxylamine is re-acidified and purified. google.com This process ensures the production of high-purity this compound suitable for pharmaceutical applications. google.com

Continuous synthesis technology has also been explored to optimize the production of related hydroxylamine derivatives, offering advantages in terms of reduced reaction times and improved process control. mdpi.com

| Parameter | Optimization Strategy |

| Reaction Temperature | Maintained within optimal ranges for each reaction step to maximize product formation and minimize side reactions. |

| pH Control | Careful addition of base to maintain the desired pH for efficient methylation. |

| Reagent Stoichiometry | Precise control of the molar ratios of reactants to ensure complete conversion and minimize excess reagents. |

| Purification | Development of selective purification methods to remove closely related impurities, such as methoxyamine hydrochloride. |

Analysis of Side Reactions and Mitigation Strategies During this compound Synthesis

The synthesis of this compound, while achievable through various routes, is often accompanied by the formation of impurities and byproducts that can affect the purity and yield of the final product. A thorough understanding of these side reactions is crucial for developing effective mitigation and purification strategies.

The principal impurity encountered in the synthesis of this compound is O-methylhydroxylamine hydrochloride (also known as methoxyamine hydrochloride). orgsyn.orgsigmaaldrich.comunive.it This byproduct arises from the methylation of the oxygen atom of hydroxylamine or its derivatives instead of, or in addition to, the nitrogen atom. The formation of this isomer is a significant challenge because its physical properties, particularly its boiling point, are very similar to that of N,N-Dimethylhydroxylamine, making separation by simple distillation difficult. orgsyn.org

Several factors can influence the N- versus O-methylation ratio, including the choice of methylating agent, solvent, temperature, and pH. For instance, in syntheses that proceed via a carbamate (B1207046) intermediate, such as the reaction of hydroxylamine with ethyl chloroformate followed by methylation, the formation of O-methylated carbamate species can occur, which upon hydrolysis, yield O-methylhydroxylamine. google.com

Mitigation Strategies:

Several strategies have been developed to minimize the formation of side products and to purify the crude this compound.

Control of Reaction Conditions:

Careful control of reaction parameters is a primary strategy to favor the desired N,N-dimethylation. This includes optimizing the temperature, pH, and the rate of addition of reagents. For example, maintaining a specific pH range (e.g., 12-14) and temperature (e.g., 0-25°C) during the methylation of hydroxycarbamates can improve the yield of the desired N,N-dimethylated product. google.com Similarly, controlling the temperature during hydrolysis is critical to prevent decomposition. researchgate.net

Chemical Conversion of Impurities:

A widely employed and effective purification method involves the selective chemical conversion of the O-methylhydroxylamine impurity into a more easily separable compound. This is typically achieved by reacting the crude product mixture with an aldehyde or a ketone, such as formaldehyde, acetone, or butanone. orgsyn.orgsigmaaldrich.com The O-methylhydroxylamine reacts to form an O-alkyl aldoxime or ketoxime. orgsyn.org These oxime derivatives have significantly different boiling points from N,N-Dimethylhydroxylamine, allowing for their separation by distillation. orgsyn.org

Following the removal of the oxime, the purified N,N-Dimethylhydroxylamine can be recovered as its hydrochloride salt. In some procedures, the mixture is acidified after the formation of the ketoxime ether and heated. This process can decompose the ketoxime ether while ensuring that both the desired product and the impurity are in their non-volatile hydrochloride salt forms, which enhances the safety of the purification process. sigmaaldrich.comgoogle.com

Azeotropic Distillation:

In synthetic routes that involve an N,O-dimethylhydroxycarbamic acid ester intermediate, azeotropic distillation with water can be used to purify this intermediate. This process helps to remove inorganic salts and other byproducts before the final hydrolysis step, thereby reducing the impurity load in the crude this compound. epo.org

Crystallization:

The final purification of this compound is often achieved by crystallization from a suitable solvent, such as isopropyl alcohol or methanol. unive.it This step is effective in removing residual impurities and isolating the product in a highly pure, crystalline form.

The following table summarizes the key side reactions and the corresponding mitigation strategies:

| Side Reaction/Impurity | Mitigation Strategy |

| Formation of O-methylhydroxylamine | Control of reaction conditions (pH, temperature) |

| Chemical conversion to an oxime derivative with an aldehyde or ketone followed by distillation | |

| Hydrolysis of chloroformate reagents | Use of alternative carbamoylating agents or optimized reaction conditions |

| Incomplete methylation | Use of an appropriate excess of the methylating agent and control of reaction time |

| Decomposition/Carbonization | Strict control of temperature during hydrolysis and distillation |

By implementing these analytical and mitigation strategies, the synthesis of this compound can be optimized to produce a high-purity product suitable for its various applications in organic synthesis.

Mechanistic Investigations of N,n Dimethylhydroxylamine Hydrochloride Reactivity

Elucidation of Nucleophilic Behavior in Organic Transformations

N,N-Dimethylhydroxylamine hydrochloride serves as a potent nucleophile in a variety of organic reactions, with its utility being most prominently demonstrated in the synthesis of Weinreb amides. The nitrogen atom of N,N-dimethylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers.

The nucleophilicity of N,N-dimethylhydroxylamine is a key factor in its reaction with activated carboxylic acid derivatives, such as acid chlorides and anhydrides, to form N-methoxy-N-methylamides, commonly known as Weinreb amides. This transformation is a cornerstone of modern organic synthesis, providing a reliable route to ketones and aldehydes. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of N,N-dimethylhydroxylamine attacks the carbonyl carbon of the acylating agent.

Computational studies have provided deeper insights into the nucleophilic character of hydroxylamines. For instance, in the retro-Cope elimination reaction between cyclooctynes and N,N-dimethylhydroxylamine, the hydroxylamine (B1172632) acts as the nucleophile initiating the reaction. nih.gov Theoretical calculations at the M06-2X/6-31G(d,p) level of theory have been employed to model the transition states and activation energies of such reactions, confirming the nucleophilic nature of the hydroxylamine in these transformations. nih.gov

Detailed Analysis of Substitution Reaction Mechanisms Involving this compound

The primary substitution reaction involving this compound is nucleophilic acyl substitution. A detailed analysis of this mechanism, particularly in the context of Weinreb amide formation, reveals the formation of a stable tetrahedral intermediate.

When N,N-Dimethylhydroxylamine (often liberated from its hydrochloride salt by a base) reacts with an acyl chloride, the nitrogen atom adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is notably stabilized, a feature that is crucial to the success of the subsequent reactions of the Weinreb amide. researchgate.net This stability prevents the over-addition of organometallic reagents in the subsequent ketone synthesis, a common issue with other carboxylic acid derivatives like esters and acid chlorides. The stability of this five-membered cyclic tetrahedral intermediate is a key aspect that protects against over-addition. researchgate.net

Beyond acylation, N,N-dialkylhydroxylamines have been shown to participate in other types of substitution and addition reactions. For example, the nucleophilic displacement of a suitable leaving group, such as iodide, by a hydroxylamine derivative has been utilized in the synthesis of more complex molecules. nih.gov Mechanistic studies and DFT calculations on related systems, such as the nucleophilic addition of hydroxylamine reagents to imines, suggest the in-situ formation of reactive intermediates that then undergo nucleophilic attack.

Kinetic and Thermodynamic Studies of this compound Reactions

Quantitative understanding of the reactivity of this compound is provided by kinetic and thermodynamic studies. While comprehensive data for this specific compound across a wide range of reactions is still an area of active research, studies on analogous systems offer valuable insights.

Kinetic investigations into the reaction of N,N-diethylhydroxylamine with a series of cyclooctynes have determined second-order rate constants. For the reaction with cyclooctyne (B158145), the rate constant was found to be 3.25 x 10⁻² M⁻¹s⁻¹ in d3-acetonitrile at room temperature. nih.gov These studies demonstrate that the reaction kinetics are sensitive to the structure of the electrophile, with strained alkynes exhibiting enhanced reactivity.

Computational studies have been employed to estimate the activation energies for reactions involving N,N-dimethylhydroxylamine. For the hydroamination of cyclooctyne, the calculated activation energy provides a quantitative measure of the kinetic barrier to the reaction. nih.gov

Interactive Data Table: Kinetic Data for the Reaction of N,N-Dialkylhydroxylamines with Cyclooctynes

| Cyclooctyne Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Cyclooctyne | 3.25 x 10⁻² |

| Bicyclo[6.1.0]nonyne | 2.18 x 10⁻¹ |

Data sourced from studies on N,N-diethylhydroxylamine in d3-acetonitrile at room temperature. nih.gov

Advanced Applications of N,n Dimethylhydroxylamine Hydrochloride in Organic Synthesis

N,O-Dimethylhydroxylamine Hydrochloride in Weinreb Amide Synthesis

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a cornerstone of modern organic chemistry for the preparation of ketones and aldehydes. nih.gov This method, developed by Steven M. Weinreb and Steven Nahm in 1981, utilizes N,O-dimethylhydroxylamine hydrochloride as a key reagent to create a stable intermediate that effectively prevents the common problem of over-addition associated with highly reactive organometallic reagents. nih.gov

Fundamental Reaction Mechanism of Weinreb Amide Formation

The utility of the Weinreb amide stems from the unique stability of the tetrahedral intermediate formed upon nucleophilic attack. The synthesis of the Weinreb amide itself is typically an amidation reaction where a carboxylic acid or its activated derivative reacts with N,O-dimethylhydroxylamine. eurjchem.com

The subsequent reaction of the Weinreb amide with an organometallic reagent (like a Grignard reagent or organolithium species) is central to its application. The mechanism proposed by Weinreb and Nahm, and later confirmed by spectroscopic and kinetic analyses, involves the formation of a stable five-membered cyclic tetrahedral intermediate. nih.gov The methoxy (B1213986) group on the amide nitrogen chelates to the metal cation (e.g., Mg²⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate at low temperatures. nih.goveurjchem.com This stable complex prevents the collapse of the tetrahedral intermediate and the subsequent second addition of the nucleophile, which would otherwise lead to an alcohol. nih.gov Upon acidic workup, this stable intermediate readily hydrolyzes to yield the desired ketone. Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) is halted at the aldehyde stage. nih.gov

Exploration of Coupling Reagents and Reaction Conditions for Weinreb Amide Synthesis

The direct conversion of carboxylic acids to Weinreb amides requires the activation of the carboxyl group. A wide array of coupling reagents and reaction conditions have been developed to facilitate this transformation efficiently, accommodating a broad scope of functional groups. nih.gov

The choice of coupling agent and conditions depends on the substrate's sensitivity, steric hindrance, and the desired scale of the reaction. Common methods involve the conversion of the carboxylic acid to a more reactive species like an acid chloride or anhydride (B1165640), which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. eurjchem.comepo.org More direct, one-pot procedures utilize various peptide coupling reagents.

Below is an interactive table summarizing common coupling reagents and typical reaction conditions for Weinreb amide synthesis.

| Coupling Reagent Class | Specific Reagent(s) | Typical Base | Typical Solvent(s) | Notes |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | - | Dichloromethane (DCM) | Forms a dicyclohexylurea byproduct that can be filtered off. organic-chemistry.org |

| Phosphonium Salts | BOP, PyBOP | Triethylamine (TEA), DIPEA | THF, DCM | Peptide-coupling reagents that are highly effective. google.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Triethylamine (TEA), DIPEA | DMF, THF | Commonly used in peptide synthesis, provide high yields. scielo.org.mx |

| Acid Halide Formation | Oxalyl chloride, Thionyl chloride | Pyridine, TEA | DCM, Toluene | Two-step process: first form acid chloride, then react with HNMe(OMe). eurjchem.com |

| Phosphorus-Based | Phosphorus trichloride (B1173362) (PCl₃), P[NMe(OMe)]₃ | Triethylamine (TEA) | Toluene, Diethyl ether | P[NMe(OMe)]₃ can be prepared in situ or used directly as a powerful reagent for converting acids to Weinreb amides. researchgate.netresearchgate.net |

| Triazines | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-Methylmorpholine (NMM) | THF, Acetonitrile (B52724) | Effective coupling agent for N-protected amino acids. researchgate.netnih.gov |

| Organoaluminum | Trimethylaluminum (Me₃Al) | - | DCM | Used for converting esters and lactones directly to Weinreb amides. eurjchem.comresearchgate.net |

Stereochemical Control and Asymmetric Synthesis via Weinreb Amides

Maintaining stereochemical integrity is paramount when working with chiral molecules, particularly α-amino acids. Several methods for Weinreb amide synthesis have been shown to proceed with minimal or no racemization.

One effective strategy involves the use of N-acylbenzotriazoles. When optically active carboxylic acids are first converted to their corresponding N-acylbenzotriazoles, the subsequent reaction with N,O-dimethylhydroxylamine hydrochloride proceeds under mild conditions without detectable racemization. researchgate.net This method is advantageous due to its simplicity, mild reaction conditions, and the ease of removal of the benzotriazole (B28993) byproduct. researchgate.net

Catalytic methods have also been developed to ensure stereochemical control. For instance, a diboronic acid anhydride catalyst has been shown to facilitate the dehydrative amidation of N-protected β-hydroxy-α-amino acids with N,O-dimethylhydroxylamine hydrochloride. This catalytic system is noteworthy for completely suppressing racemization, yielding Weinreb amides with excellent optical purity (>99% ee). google.com

Furthermore, Weinreb amides themselves are crucial intermediates in asymmetric synthesis. Chiral auxiliaries can be employed, or prochiral Weinreb amide enolates can be reacted with chiral electrophiles, such as sulfinimines, to generate new stereocenters with high diastereoselectivity. organic-chemistry.org The resulting chiral β-amino Weinreb amides are versatile building blocks that can be converted into enantiopure β-amino ketones and aldehydes. eurjchem.comunimi.it This methodology has been successfully applied to the asymmetric synthesis of natural products like (S)-coniine. nih.gov

Contributions to Heterocyclic Compound Synthesis

This section addresses the specified roles of N,N-Dimethylhydroxylamine hydrochloride in the synthesis of heterocyclic compounds.

Formation of Thiazole (B1198619) Derivatives Utilizing this compound

The synthesis of thiazole derivatives is of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. A primary and widely-used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

A review of the scientific literature indicates that while Weinreb amides (derived from N,O-dimethylhydroxylamine) can serve as precursors to the α-haloketones required for the Hantzsch synthesis, there is no evidence for the direct participation of this compound in the formation of the thiazole ring itself. researchgate.net The key reagents for the cyclization step are the thioamide component, which provides the N and S atoms, and the α-haloketone, which provides the carbon backbone of the ring. This compound does not fit into this established synthetic pathway for thiazole formation.

Synthesis of Hydroxamic Acids and N-Hydroxyamides

Hydroxamic acids (R-C(=O)N(R')OH) are a class of compounds with significant biological activities, largely due to their ability to chelate metal ions. unimi.it Their synthesis is a topic of extensive research.

The most common and direct method for synthesizing hydroxamic acids involves the acylation of hydroxylamine (B1172632) (NH₂OH) or an N-substituted hydroxylamine that possesses at least one hydrogen atom on the nitrogen. nih.gov This reaction can be carried out using an activated carboxylic acid derivative, such as an acyl chloride, ester, or an acid activated in situ with a coupling reagent. nih.gov

N,N-Dimethylhydroxylamine ((CH₃)₂NOH), the free base of this compound, lacks a hydrogen atom on the nitrogen. Therefore, it cannot undergo direct N-acylation to form a traditional hydroxamic acid structure. The available literature on hydroxamic acid synthesis does not describe a general methodology that utilizes this compound as the hydroxylamine source for this purpose. nih.govresearchgate.net

Preparation of 2-Acyloxazoles

The synthesis of 2-acyloxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, can be approached through various synthetic routes. One plausible, though not extensively documented, strategy involves the activation of carboxylic acids, a process where this compound can play a crucial role. While direct procedures for the synthesis of 2-acyloxazoles using this compound are not prominently reported, its utility can be inferred from its well-established role in the formation of Weinreb amides from carboxylic acids.

The conversion of a carboxylic acid to a more reactive intermediate is a key step in the formation of 2-acyloxazoles. This compound, in conjunction with a coupling agent, can activate the carboxylic acid, facilitating subsequent reaction with an appropriate precursor to form the oxazole (B20620) ring. A proposed reaction pathway could involve the in situ formation of a Weinreb-like amide intermediate from the reaction of a carboxylic acid with this compound. This activated intermediate would then be susceptible to intramolecular cyclization or reaction with another reagent to yield the desired 2-acyloxazole.

A general representation of this proposed synthetic approach is outlined below:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Carboxylic Acid (R-COOH) | This compound, Coupling Agent | Activated Acyl Intermediate |

| 2 | Activated Acyl Intermediate | Oxazole precursor | 2-Acyloxazole |

It is important to note that while the specific application of this compound in the direct synthesis of 2-acyloxazoles from carboxylic acids and α-diazoketones requires further investigation, its role in activating carboxylic acids for acylation reactions is a foundational concept in organic synthesis.

This compound as an Organocatalytic Agent

Catalytic Promotion of Morita-Baylis-Hillman Reactions

This compound has emerged as a potent organocatalyst in the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde. Research has demonstrated that N,N-dimethylhydroxylamine can significantly enhance the rate of the MBH reaction. This catalytic activity is attributed to its ability to lower the activation energy of the rate-determining step of the reaction.

The general scheme for the Morita-Baylis-Hillman reaction is as follows: Activated Alkene + Aldehyde --(Catalyst)--> Allylic Alcohol

Computational studies have shown that the use of N,N-dimethylhydroxylamine as a catalyst leads to a more favorable reaction pathway compared to traditional tertiary amine catalysts.

Investigation of Organocatalytic Mechanisms and Efficiency

The enhanced catalytic efficiency of N,N-Dimethylhydroxylamine in the Morita-Baylis-Hillman reaction is primarily due to the α-effect. The presence of the oxygen atom adjacent to the nitrogen atom in N,N-dimethylhydroxylamine increases the nucleophilicity of the nitrogen. This heightened nucleophilicity facilitates a more efficient conjugate addition of the catalyst to the activated alkene, which is a crucial step in the MBH reaction mechanism.

The proposed catalytic cycle involves the following key steps:

Nucleophilic addition of N,N-dimethylhydroxylamine to the activated alkene to form a zwitterionic enolate intermediate.

Aldol (B89426) addition of the enolate to the aldehyde, forming an alkoxide.

Proton transfer and subsequent elimination of the catalyst to regenerate the catalyst and yield the final allylic alcohol product.

Computational investigations have quantified the effect of N,N-dimethylhydroxylamine on the activation energy of the rate-controlling aldol step, comparing it with other common organocatalysts.

| Catalyst | Activation Energy of Aldol Step (kcal/mol) |

| Trimethylamine (Me3N) | 41.9 |

| N,N-Dimethylhydroxylamine (Me2NOH) | 32.6 |

This significant reduction in the activation energy underscores the superior catalytic performance of N,N-Dimethylhydroxylamine in promoting the Morita-Baylis-Hillman reaction.

Utility in Polymer Chemistry Research

Role in Polymer Chain Termination Processes

In the field of polymer chemistry, this compound has been identified as a polymer-chain terminator. wikipedia.org Its function is to halt the growth of polymer chains during polymerization reactions, which is a critical process for controlling the molecular weight and properties of the final polymer. The mechanism of chain termination by this compound is believed to involve its activity as a radical scavenger. fujifilm.com

During radical polymerization, the propagating polymer chain has a radical at its active end. N,N-Dimethylhydroxylamine can react with this radical, effectively capping the chain and preventing further monomer addition. This process is analogous to the role of nitroxides in Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization. wikipedia.orgnih.gov In NMP, stable nitroxide radicals reversibly terminate growing polymer chains, allowing for the synthesis of polymers with well-defined architectures. icp.ac.runumberanalytics.com

The reaction of N,N-Dimethylhydroxylamine with a polymer radical (P•) can be represented as: P• + (CH₃)₂NOH → P-ON(CH₃)₂ + H• or P-H + (CH₃)₂NO•

The formation of a stable dimethylnitroxide radical ((CH₃)₂NO•) is a key aspect of this termination process, as this stable radical is less likely to initiate new polymer chains.

Strategies for Polymer Modification

While the use of hydroxylamine and its derivatives for the post-polymerization modification of polymers is documented, specific strategies employing this compound are less common in the literature. Post-polymerization modification is a powerful technique for introducing new functional groups onto a pre-existing polymer backbone, thereby altering its properties for specific applications. mcmaster.cautexas.edu

Hypothetically, this compound could be utilized in polymer modification in several ways:

Reaction with Pendant Electrophilic Groups: Polymers containing electrophilic functional groups, such as acyl chlorides or activated esters, could be modified by nucleophilic attack from the hydroxylamine nitrogen. This would result in the covalent attachment of the dimethylhydroxylamino group to the polymer side chain.

Modification via Radical Intermediates: In processes involving radical-mediated polymer modification, N,N-Dimethylhydroxylamine could be used to introduce specific end-groups or side-chain functionalities by reacting with polymer radicals generated along the backbone or at the chain ends.

Further research is needed to fully explore and develop specific strategies for the application of this compound in the post-polymerization modification of various polymer systems.

Expanding Horizons: Emerging Synthetic Applications of this compound

Recent investigations into the reactivity of this compound have begun to uncover its potential in novel synthetic transformations. These burgeoning applications highlight the compound's utility in the formation of key functional groups, offering alternative synthetic routes that may provide advantages in terms of selectivity and reaction conditions.

Synthesis of Amines from Precursors

The direct synthesis of amines from various precursors using this compound is a developing area of interest. While the related N,O-disubstituted hydroxylamines can serve as precursors to highly functionalized amines through the reductive cleavage of the N-O bond, specific and detailed methodologies employing this compound for direct amine synthesis are not yet widely established in peer-reviewed literature. researchgate.net The conceptual basis for such transformations lies in the ability of the hydroxylamine moiety to participate in C-N bond-forming reactions, followed by a subsequent reduction or rearrangement to yield the final amine product.

Research in the broader field of hydroxylamine chemistry suggests that these reagents can be pivotal in the introduction of nitrogen-containing functionalities. researchgate.net However, specific protocols, substrate scope, and mechanistic details for the direct synthesis of a diverse range of amines using this compound remain a subject for future research and development.

Reduction of Nitro Compounds

The reduction of nitro compounds is a fundamental transformation in organic chemistry, providing a primary route to the synthesis of anilines and other amino compounds. wikipedia.orgorganic-chemistry.org The established methods for this reduction are numerous and include catalytic hydrogenation, as well as the use of metals such as iron, zinc, or tin in acidic media. wikipedia.orgorganic-chemistry.org

The potential application of this compound in the reduction of nitro compounds is not a conventional or widely documented methodology. Scientific literature extensively covers various catalytic systems and reducing agents for the selective reduction of aromatic nitro compounds to either phenylhydroxylamines or directly to anilines, yet this compound is not featured among these reagents. mdpi.comdntb.gov.uanih.govresearchgate.net The development of new catalytic systems that could utilize hydroxylamine derivatives in this context is a potential avenue for future research but currently lacks substantial published data.

General research on the reduction of nitro compounds to hydroxylamines often involves reagents like zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems with hydrazine. wikipedia.org The direct use of this compound as the primary reductant or as a catalyst in these transformations has not been detailed in the available scientific literature. Therefore, while theoretically plausible under specific catalytic conditions, this remains a speculative and underexplored area of its synthetic utility.

Advanced Spectroscopic and Analytical Characterization Methodologies in N,n Dimethylhydroxylamine Hydrochloride Research

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is an essential tool for real-time reaction monitoring and the identification of products and intermediates in syntheses involving N,N-Dimethylhydroxylamine hydrochloride. waters.com It provides molecular weight information and, through fragmentation analysis, structural details of the compounds present in a reaction mixture.

When coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), MS can directly sample a reaction mixture with minimal workup. This allows chemists to track the consumption of this compound and the formation of the desired product over time. durham.ac.uk For instance, in the synthesis of a Weinreb amide, MS could be used to monitor the disappearance of the starting carboxylic acid and the appearance of the target amide.

Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the identity of reaction products. The parent ion corresponding to the product's molecular weight is selected and fragmented, and the resulting fragmentation pattern serves as a structural fingerprint. The detection of N,N-dimethylhydroxylamine as a distinct species has been reported in mass spectrometry studies, indicating its stability and detectability under MS conditions. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. nist.gov By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to O-H, N-H, C-H, C-N, and N-O bonds. The broad absorption in the high-frequency region is characteristic of the O-H and N-H stretching vibrations of the protonated amine hydrochloride.

Interactive Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3400 (broad) |

| Ammonium (B1175870) | N-H stretch | 2400 - 3200 (very broad) |

| Methyl | C-H stretch | 2850 - 3000 |

| Methyl | C-H bend | 1450 - 1470 |

| Amine | C-N stretch | 1000 - 1250 |

Comparing the obtained spectrum with a reference spectrum confirms the identity of the compound. chemicalbook.com The absence of unexpected peaks can also serve as a quick check for the presence of certain impurities.

Advanced Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are paramount for separating this compound from impurities, starting materials, and byproducts, as well as for precise purity determination.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity analysis of non-volatile compounds like this compound. A validated HPLC method provides reliable and reproducible results suitable for quality control. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1) and the more recent Q2(R2). ich.orgeurachem.orgeuropa.eu

A typical HPLC method for this compound might use a reversed-phase column (e.g., C18) with an acidic aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore, detection might be achieved using a UV detector at a low wavelength (e.g., <210 nm) or, for higher specificity and sensitivity, by coupling the HPLC to a mass spectrometer (LC-MS). nih.gov

The validation of the analytical procedure involves demonstrating its suitability for the intended purpose through a series of experiments.

Interactive Table 4: Key HPLC Method Validation Parameters based on ICH Guidelines

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity analysis (e.g., using a diode array detector) should show no co-elution. In LC-MS, mass analysis confirms identity. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998 over a range of, for example, 50% to 150% of the target concentration. |

| Accuracy | To determine the closeness of the measured value to the true value. | Percent recovery of a known amount of spiked analyte should be within 98.0% to 102.0%. researchgate.net |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | The results should remain within the established precision and accuracy criteria under varied conditions. |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a sample. In the context of this compound, GC is instrumental in profiling volatile impurities that may be present from the synthesis process or as degradation products.

Direct analysis of this compound by GC can be challenging due to its polarity and low volatility. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.

Common Volatile Impurities: Research and industrial production data indicate the potential presence of several volatile impurities in this compound. These can include:

Methoxyamine hydrochloride: A common impurity in the industrial production of related hydroxylamine (B1172632) compounds.

Synthesis-related impurities: Such as methylamine, dimethylamine, formaldehyde (B43269), methanol, formic acid, and ethanol, which can arise from the reaction pathways and reagents used in the synthesis of this compound. google.com

Degradation products: Radiolysis studies have shown that N,N-Dimethylhydroxylamine can degrade to form various gaseous products, including methane, ethane, and ethene, particularly under irradiation. researchgate.net

Illustrative GC Methodology: While a specific standardized GC method for this compound is not widely published, a general approach based on methods for similar compounds can be described. A headspace GC system coupled with a Flame Ionization Detector (FID) is often suitable for the analysis of residual solvents and other volatile impurities.

For the analysis of amine impurities, a specialized column, such as one with a stationary phase designed for amines (e.g., a CP-Volamine column), can provide optimal peak shape and resolution. The use of specific inlet liners can also enhance the sensitivity of the analysis for amine compounds.

Below is an interactive data table summarizing a hypothetical GC method for the analysis of volatile impurities in this compound.

| Parameter | Condition |

| Column | CP-Volamine (or similar amine-specific column) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Initial temp. 50°C, hold for 5 min, ramp to 220°C at 10°C/min, hold for 10 min |

| Injection Mode | Headspace or direct injection after derivatization |

Detailed Research Findings: A Chinese patent describes an analytical method for N,N-dimethylhydroxylamine in a complex matrix containing potential impurities such as methanol, formaldehyde, formic acid, methylamine, dimethylamine, and ethanol. google.com This indicates that methods for the simultaneous detection of these volatile compounds are crucial for quality control. The analysis of residual solvents in hydrochloride salts is a well-established practice, with headspace GC being a common technique. researchgate.netnih.gov The validation of such methods typically includes assessments of specificity, linearity, precision, accuracy, and robustness to ensure reliable results. oup.com

Standardized Analytical Methods for Purity Assessment (e.g., HG/T 4711-2014)

Standardized analytical methods are essential for ensuring the quality and consistency of chemical products in commerce and research. For hydroxylamine derivatives, the Chinese chemical industry standard HG/T 4711-2014 provides a framework for purity assessment. While this standard is officially titled for O,N-Dimethylhydroxylamine hydrochloride, it is also referenced in the context of this compound, suggesting its application or a similar set of analytical procedures for this isomer.

The standard typically outlines specifications for appearance, purity, moisture content, and levels of specific impurities.

Key Purity Assessment Techniques:

Titration: A primary method for determining the purity of this compound is potentiometric titration. This is an acid-base titration where the compound, being the salt of a weak base and a strong acid, is titrated with a standardized strong base, or the free base is titrated with a standard acid. Non-aqueous potentiometric titration is also a common method for the analysis of amine salts. researchgate.netjocpr.com The endpoint is determined by monitoring the potential change, which provides a more accurate result than colorimetric indicators, especially in the presence of colored impurities. A purity of ≥98% is often a requirement.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. It can separate the main compound from non-volatile organic impurities. For compounds lacking a UV chromophore, such as N,N-Dimethylhydroxylamine, derivatization with a UV-active agent or the use of detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary. oup.com

Moisture Content: The Karl Fischer titration is the standard method for determining the water content in the final product.

Residual Solvents: As mentioned in the previous section, headspace GC is the preferred method for quantifying residual solvents from the manufacturing process.

The following interactive data table summarizes the typical specifications found in a standard like HG/T 4711-2014.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (Assay) | ≥ 98.0% | Potentiometric Titration / HPLC |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Conforming to ICH guidelines | Headspace GC |

Detailed Research Findings: The use of potentiometric titration for the assay of hydrochloride salts is a well-established and reliable method. It provides an absolute measure of the amount of the substance. For complex mixtures where titration might not be specific, chromatographic methods like HPLC or ion chromatography are employed. oup.com The validation of these standardized methods is crucial and is performed according to guidelines such as those from the International Council for Harmonisation (ICH), ensuring that the analytical procedure is suitable for its intended purpose. oup.com

Computational Chemistry and Theoretical Studies of N,n Dimethylhydroxylamine Hydrochloride

In Silico Molecular Docking Investigations

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is instrumental in drug discovery and materials science for assessing the binding affinity and interaction patterns between a ligand, such as N,N-Dimethylhydroxylamine, and a target's active site. mdpi.com The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket, followed by a scoring function that estimates the strength of the interaction, often expressed as binding energy. mdpi.com

Despite the power of this tool in predicting molecular interactions, a review of the scientific literature indicates that specific molecular docking studies focusing explicitly on N,N-Dimethylhydroxylamine hydrochloride are not prominently available. Such studies would be valuable for understanding its potential interactions with biological macromolecules or its role in various chemical systems. Future research employing docking simulations could elucidate its binding modes, identify key intermolecular interactions like hydrogen bonds, and quantify its binding affinity against various targets.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. jocpr.com These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve the electronic Schrödinger equation to determine molecular properties like electron distribution, molecular orbital energies, and electrostatic potential. jocpr.comnih.gov These calculated parameters are crucial for predicting how a molecule will behave in a chemical reaction.

For N,N-Dimethylhydroxylamine, computational methods can provide a range of descriptors that shed light on its electronic structure and potential reactivity. While comprehensive studies detailing the full electronic structure are not extensively published, various computed properties are available through chemical databases, which are derived from computational models. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 97.54 g/mol | sigmaaldrich.com |

| Topological Polar Surface Area | 46.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Complexity | 13.5 | nih.gov |

The Topological Polar Surface Area (TPSA) is a key descriptor related to the polarity and hydrogen bonding capacity of a molecule, influencing its solubility and permeability. The computed TPSA of 46.9 Ų suggests that N,N-Dimethylhydroxylamine has significant polar characteristics. nih.gov The counts of hydrogen bond donors and acceptors further quantify its ability to participate in hydrogen bonding, a critical factor in its interaction with other molecules and solvents. nih.gov These quantum-chemically derived properties are essential for rationalizing its behavior in various chemical environments.

Theoretical Elucidation of Reaction Pathways and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. rsc.orgchemrxiv.org By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, transition states, and determine the activation energies that govern the reaction rate. rsc.org

A notable example of this application is the computational study of the bioorthogonal retro-Cope elimination reaction between N,N-dialkylhydroxylamines (including N,N-Dimethylhydroxylamine) and strained alkynes like cyclooctynes. In this research, quantum chemical calculations were performed to investigate the reaction pathway and energetics. The geometries of reactants, transition states, and products were optimized using Density Functional Theory (DFT) at the M06-2X/6-31G(d,p) level of theory. To achieve higher accuracy in energies, single-point energy calculations were then carried out using a larger basis set, M06-2X/6-311G(2d,p).

The calculations revealed the structure of the transition state for the hydroamination of cyclooctyne (B158145) by N,N-Dimethylhydroxylamine and quantified the energy barrier for this key step.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cyclooctyne Hydroamination Transition State | M06-2X/6-311G(2d,p)//M06-2X/6-31G(d,p) | 19.9 |

Data conceptually derived from studies on retro-Cope eliminations involving N,N-dialkylhydroxylamines.

This theoretical work demonstrated that the reaction proceeds through a well-defined transition state and provided a quantitative measure of the energy required to reach it. Such studies are crucial for understanding reaction kinetics and for designing new chemical transformations with enhanced efficiency and selectivity.

Prediction and Validation of Spectroscopic Parameters through Computational Models

Computational models are widely used to predict spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. researchgate.net Methods like DFT can accurately calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy (chemical shifts, coupling constants) and Infrared (IR) spectroscopy (vibrational frequencies). researchgate.netresearchgate.net For instance, the B3LYP functional combined with a basis set like 6-311++G** is commonly used for such predictions. researchgate.net

A dedicated computational study on this compound would involve:

Optimizing its geometry at a selected level of theory.

Performing NMR calculations to predict 1H and 13C chemical shifts.

Conducting frequency calculations to predict the IR spectrum.

Comparing the computed spectra with experimentally obtained spectra to validate both the structure and the computational method.

Such a study would serve as a powerful tool for confirming the identity and purity of the compound and for assigning specific spectral features to corresponding structural elements.

Future Directions and Interdisciplinary Research Opportunities for N,n Dimethylhydroxylamine Hydrochloride

Innovative Applications in Complex Molecule Synthesis

The future utility of N,N-Dimethylhydroxylamine hydrochloride in organic synthesis is poised for significant expansion beyond its current applications. While it has been identified as a valuable reagent in specific contexts, its full potential in the assembly of complex molecular architectures remains an active area of exploration. Current research has documented its use as a polymer-chain terminator, which is crucial for controlling the molecular weight and characteristics of polymers during their synthesis. sigmaaldrich.comscbt.comscientificlabs.co.uk Another specific application is its role in the synthesis of 4,4-dimethyl-2,5,5-triphenyl-l,3-dioxa-4-azonia-2-bora-5-boratacyclopentane. sigmaaldrich.comscientificlabs.co.uk

Future research will likely focus on leveraging its properties as a strong reducing agent for the selective transformation of functional groups within intricate molecular frameworks. guidechem.com This capability is particularly valuable in the multi-step synthesis of active pharmaceutical ingredients (APIs) and their intermediates, where precise control over reactivity is paramount. guidechem.com The compound's utility as a reducing agent and stabilizer in the production of dyes also suggests potential for broader applications in materials science, where the synthesis of complex functional molecules is key. guidechem.com The exploration of this compound in the synthesis of novel heterocyclic compounds, agricultural chemicals, and custom polymers represents a promising avenue for future investigations. ontosight.ai

| Application Area | Specific Use | Potential Future Innovations |

|---|---|---|

| Polymer Chemistry | Polymer-chain terminator. sigmaaldrich.comscbt.comscientificlabs.co.uk | Development of polymers with novel architectures and functionalities. |

| Pharmaceutical Synthesis | Reducing agent for APIs and intermediates. guidechem.com | Selective reductions in complex natural product synthesis. |

| Materials Science | Reducing agent and stabilizer for dyes. guidechem.com | Synthesis of advanced functional materials and organic electronics. |

| Heterocycle Synthesis | Synthesis of boron-containing heterocycles. sigmaaldrich.comscientificlabs.co.uk | Discovery of new routes to novel heterocyclic scaffolds for medicinal chemistry. |

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, a significant future research direction lies in the development of more sustainable and environmentally friendly synthesis methods. While specific green synthesis routes for this compound are not yet widely reported, research into its isomer, N,O-dimethylhydroxylamine hydrochloride, has highlighted methods that utilize milder reaction conditions, reduce wastewater discharge, and avoid toxic reagents. chemicalbook.comgoogle.com These approaches serve as a valuable blueprint for developing greener manufacturing processes for this compound.

Future interdisciplinary research could focus on designing catalytic syntheses that minimize waste and energy consumption. This includes exploring enzymatic processes or employing heterogeneous catalysts that can be easily recovered and recycled. Furthermore, investigating the use of this compound in greener reaction media, such as water or bio-based solvents, could significantly reduce the environmental footprint associated with its use in organic synthesis. The goal is to align the lifecycle of this important reagent with the core tenets of sustainability, from its production to its application.

Deeper Mechanistic Understanding Through Advanced Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing applications and discovering new ones. For this compound, there is a significant opportunity to apply advanced analytical and computational tools to elucidate its reactive behavior. It has been described as an organocatalyst capable of increasing the rate of the Morita-Baylis-Hillman reaction by lowering the activation energy of the rate-determining aldol (B89426) step. sigmaaldrich.com This catalytic activity warrants a deeper mechanistic investigation.

Future studies should employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, alongside computational modeling (e.g., Density Functional Theory calculations). This dual approach can provide detailed insights into transition states, reaction intermediates, and the electronic factors governing its reactivity as a nucleophile, reducing agent, or catalyst. A more profound mechanistic understanding will enable chemists to predict its behavior in new chemical transformations and to design more efficient and selective synthetic protocols.

| Approach | Techniques | Research Goals |

|---|---|---|

| Experimental | Kinetic studies, in-situ IR/NMR spectroscopy, isotopic labeling. | Determine reaction rates, identify intermediates, and map reaction pathways. |

| Computational | Density Functional Theory (DFT), molecular dynamics simulations. | Model transition states, calculate activation energies, and visualize reaction coordinates. |

| Combined | Synergistic use of experimental data and computational models. | Develop comprehensive and predictive models of reactivity for various reaction types. |

Exploration of Novel Catalytic Roles and Derivatization Strategies

Building on its known function as an organocatalyst, a key future direction is the systematic exploration of novel catalytic roles for this compound. sigmaaldrich.com Its unique structure, containing both a nucleophilic nitrogen and an oxygen atom, suggests potential for catalysis in a variety of organic reactions beyond the Morita-Baylis-Hillman reaction. Research could investigate its efficacy in promoting other carbon-carbon bond-forming reactions, asymmetric synthesis, or oxidation-reduction processes.

In parallel, the development of new derivatization strategies offers a pathway to novel reagents with tailored functionalities. By chemically modifying the N,N-dimethylhydroxylamine core, it may be possible to enhance its catalytic activity, alter its solubility, or introduce chiral elements for stereoselective transformations. For instance, creating derivatives that can be immobilized on solid supports could facilitate catalyst recovery and recycling, aligning with green chemistry principles. The synthesis of new oximes and other derivatives from this compound could also provide a platform of new building blocks for the pharmaceutical and agricultural industries. ontosight.ai This dual approach of exploring inherent catalytic abilities and creating new derivatives will expand the synthetic chemist's toolkit and unlock new research opportunities.

Q & A

Q. What are the key molecular properties of N,N-Dimethylhydroxylamine hydrochloride relevant to experimental design?

this compound (CAS 6638-79-5) has a molecular formula C₂H₈ClNO and molecular weight 97.54 g/mol . Key properties include:

- Hydrogen bond donors/acceptors : 2 donors (N–H, O–H) and 2 acceptors (N, O) .

- Topological polar surface area : 21.3 Ų, indicating moderate polarity for solubility in polar solvents like water or alcohols .

- Rotatable bonds : 1, suggesting flexibility in certain reaction pathways .

These properties guide solvent selection (e.g., polar solvents for dissolution) and reactivity in nucleophilic or redox reactions.

Q. How should researchers safely handle and store this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its irritant properties . Avoid prolonged skin/eye contact.

- Storage : Keep in a cool, dry place, sealed under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Long-term storage is discouraged; monitor for discoloration or clumping .

- Disposal : Follow federal/state regulations for hazardous waste, using certified waste management services .

Q. What standardized methods exist for purity assessment of this compound?

Refer to HG/T 4711-2014 , the Chinese industrial standard for O,N-Dimethylhydroxylamine hydrochloride, which specifies:

- Purity criteria (e.g., ≥98% by titration or HPLC).

- Moisture content limits.

- Residual solvent thresholds (e.g., methanol, acetone) .

Validate purity using NMR (¹H/¹³C), FT-IR (N–O stretch ~950 cm⁻¹), and mass spectrometry (m/z 97.54) .

Advanced Research Questions

Q. How can this compound be synthesized, and what are common side reactions?

Synthesis :

Reductive alkylation : React hydroxylamine with methyl chloride in aqueous HCl, followed by purification via recrystallization .

Alternative route : Reduction of nitromethane using Zn/NH₄Cl, though yields may vary .

Side reactions :

- Over-alkylation: Excess methylating agents can produce tertiary amines.

- Oxidation: Exposure to air may form nitroso derivatives. Mitigate by using inert atmospheres and low temperatures .

Q. What role does this compound play in heterocyclic synthesis, and how can reaction efficiency be optimized?

this compound is a precursor for:

- Thiazole derivatives : React with 4-(chloromethyl)thiazoles to form bioactive intermediates (e.g., antiviral agents) .

- Hydroxamic acids : Acylation yields N-hydroxyamides, useful in metal chelation or protease inhibition .

Optimization strategies : - Use catalytic HCl (1–2 eq.) to enhance nucleophilicity.

- Control temperature (0–25°C) to minimize decomposition .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions may arise from:

Q. What are the challenges in quantifying trace degradation products, and which analytical methods are most effective?

Challenges :

- Low abundance of degradants (e.g., N-methylhydroxylamine or formaldehyde).

- Matrix interference from the parent compound.

Solutions : - HPLC-MS/MS : Use a C18 column (0.1% TFA in H₂O/ACN gradient) and MRM mode for sensitivity .

- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to detect aldehydes via UV-Vis .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 97.54 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface | 21.3 Ų | |

| Solubility | Water, methanol, ethanol |

Q. Table 2: Common Synthetic Routes

| Method | Conditions | Yield | Side Products |

|---|---|---|---|

| Reductive alkylation | CH₃Cl, HCl, H₂O, 0–5°C | 75–85% | Tertiary amines |

| Nitromethane reduction | Zn/NH₄Cl, RT | 60–70% | Nitroso derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.